4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline
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Overview
Description
4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline: is an organic compound with the molecular formula C22H25N3 and a molecular weight of 331.45 g/mol . It is characterized by the presence of two amino groups and two ethyl-substituted phenyl groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-ethylbenzaldehyde and 4-aminobenzylamine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline: undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, HNO3
Reduction: NaBH4, H2/Pd-C, LiAlH4
Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Secondary and tertiary amines
Substitution: Nitrated, sulfonated, and halogenated derivatives
Scientific Research Applications
4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline: can be compared with other similar compounds, such as:
4-[(4-Aminophenyl)methyl]-2-[(4-aminophenyl)methyl]aniline: Lacks the ethyl group, which may affect its reactivity and applications.
4-[(4-Amino-3-methylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline: Contains a methyl group instead of an ethyl group, leading to different chemical properties and uses.
The unique presence of both ethyl and amino groups in This compound
Properties
CAS No. |
85423-01-4 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethylaniline |
InChI |
InChI=1S/C22H25N3/c1-2-18-13-16(5-9-21(18)24)11-17-6-10-22(25)19(14-17)12-15-3-7-20(23)8-4-15/h3-10,13-14H,2,11-12,23-25H2,1H3 |
InChI Key |
JMTHXNBSOUZLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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